5-methyl-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
5-methyl-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C11H8F3N3O2 and its molecular weight is 271.19 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Triazole compounds are known to bind with a variety of enzymes and receptors in the biological system, showing versatile biological activities . Trifluoromethyl compounds also have diverse biological activities and are often used in medicinal chemistry .
Mode of Action
The mode of action of triazole and trifluoromethyl compounds can vary widely depending on the specific compound and its targets. Some triazole compounds, for example, can inhibit the growth of fungi by disrupting the synthesis of ergosterol, a key component of fungal cell membranes .
Biochemical Pathways
Again, the affected pathways can vary. Some triazole compounds have antiviral, anti-inflammatory, anticancer, antioxidant, antimicrobial, and other activities, indicating that they can affect a wide range of biochemical pathways .
Result of Action
The molecular and cellular effects of a compound’s action depend on its specific targets and mode of action. Some triazole compounds, for example, can cause cell death in fungi by disrupting cell membrane function .
Properties
IUPAC Name |
5-methyl-1-[2-(trifluoromethyl)phenyl]triazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3O2/c1-6-9(10(18)19)15-16-17(6)8-5-3-2-4-7(8)11(12,13)14/h2-5H,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRSKFTJERVLCIX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2C(F)(F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.